molecular formula C9H11FO B6251979 (2-ethyl-3-fluorophenyl)methanol CAS No. 1427460-18-1

(2-ethyl-3-fluorophenyl)methanol

Cat. No. B6251979
CAS RN: 1427460-18-1
M. Wt: 154.2
InChI Key:
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Description

(2-ethyl-3-fluorophenyl)methanol, commonly referred to as EFPM, is a synthetic organic compound used in a variety of laboratory experiments. EFPM is a versatile compound that can be used in a wide range of applications, from basic research to industrial processes. EFPM has been studied extensively and has a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

EFPM has a wide range of scientific applications. It has been used in the synthesis of a variety of organofluorine compounds, such as 2-ethyl-3-fluoro-4-methyl-2-oxazolidinone, which is used in the synthesis of pharmaceuticals. EFPM has also been used in the synthesis of a number of biologically active compounds, such as 2-ethyl-3-fluoro-4-methyl-2-oxazolidinone, which is used in the synthesis of antiviral drugs. EFPM has also been used in the synthesis of a number of other compounds, such as 2-ethyl-3-fluoro-4-methyl-2-oxazolidinone, which is used in the synthesis of pesticides.

Mechanism of Action

The mechanism of action of EFPM is not fully understood. However, it is believed that EFPM acts as a substrate for certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of a variety of compounds, including EFPM. It is believed that EFPM is metabolized by these enzymes, which leads to the formation of a variety of metabolites, some of which are biologically active.
Biochemical and Physiological Effects
The biochemical and physiological effects of EFPM have not been extensively studied. However, it is believed that EFPM has a number of effects on the body, including the inhibition of certain enzymes, such as cytochrome P450 enzymes. In addition, EFPM has been shown to have an effect on the metabolism of certain compounds, such as fatty acids, and has been shown to have an effect on the production of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

EFPM has a number of advantages and limitations for lab experiments. One of the major advantages of EFPM is its versatility. It can be used in a wide range of experiments, from basic research to industrial processes. In addition, EFPM is relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, EFPM is not without its limitations. It is not soluble in water, which can limit its use in certain experiments. In addition, EFPM can be toxic in large doses, which can be a limitation for certain experiments.

Future Directions

The future of EFPM is promising. EFPM has a wide range of potential applications, from basic research to industrial processes. In addition, EFPM has a number of biochemical and physiological effects, which could be further explored in future studies. In addition, EFPM could be used in the synthesis of a variety of compounds, such as pharmaceuticals and pesticides. Finally, EFPM could be used as a substrate for certain enzymes, such as cytochrome P450 enzymes, which could lead to the discovery of new metabolites and potentially new drugs.

Synthesis Methods

EFPM is synthesized through a process known as “Friedel-Crafts alkylation”. This process involves the reaction of an alkyl halide with an aromatic compound in the presence of an acid catalyst. In the case of EFPM, the alkyl halide used is 2-ethyl-3-fluorobenzyl bromide. The reaction of the alkyl halide with phenol in the presence of an acid catalyst produces a compound known as 2-ethyl-3-fluorophenol, which is then converted to EFPM by the addition of methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-ethyl-3-fluorophenyl)methanol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-ethylphenol", "sodium hydroxide", "1,3-dibromopropane", "magnesium", "ethylmagnesium bromide", "fluorine gas", "boron trifluoride etherate", "methanol" ], "Reaction": [ "2-ethylphenol is reacted with sodium hydroxide to form sodium 2-ethylphenoxide.", "Sodium 2-ethylphenoxide is reacted with 1,3-dibromopropane to form 2-ethyl-1-(3-bromopropyl)phenol.", "2-ethyl-1-(3-bromopropyl)phenol is reacted with magnesium in the presence of anhydrous ether to form Grignard reagent, which is then reacted with ethyl bromide to form 2-ethyl-3-ethylphenol.", "2-ethyl-3-ethylphenol is reacted with fluorine gas in the presence of boron trifluoride etherate to form (2-ethyl-3-fluorophenyl)ethyl ether.", "(2-ethyl-3-fluorophenyl)ethyl ether is hydrolyzed with methanol in the presence of sulfuric acid to form (2-ethyl-3-fluorophenyl)methanol." ] }

CAS RN

1427460-18-1

Product Name

(2-ethyl-3-fluorophenyl)methanol

Molecular Formula

C9H11FO

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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